REACTION_CXSMILES
|
[I-].ClC1C=CC=C[N+:4]=1[CH3:9].[C:10]1([N:16]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:18]([O:25][CH3:26])=[C:17]2[C:27](O)=[O:28])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.NCC(O)C[OH:34].[CH2:36]([N:38]([CH2:41][CH3:42])[CH2:39][CH3:40])[CH3:37]>C(Cl)Cl.N1C=CC=CC=1>[CH2:36]([N:38]([CH2:41][CH:42]([OH:34])[CH2:9][NH:4][C:27]([C:17]1[N:16]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:24]2[C:19]([C:18]=1[O:25][CH3:26])=[CH:20][CH:21]=[CH:22][CH:23]=2)=[O:28])[CH2:39][CH3:40])[CH3:37] |f:0.1|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[I-].ClC1=[N+](C=CC=C1)C
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1C(=C(C2=CC=CC=C12)OC)C(=O)O
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
NCC(CO)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the reaction solution is stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It is then evaporated
|
Type
|
WASH
|
Details
|
the mixture is washed successively with dilute hydrochloric acid, dilute sodium hydroxide solution and saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
After the organic phase has been dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
recrystallised
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)N(CC)CC(CNC(=O)C=1N(C2=CC=CC=C2C1OC)C1=CC=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |